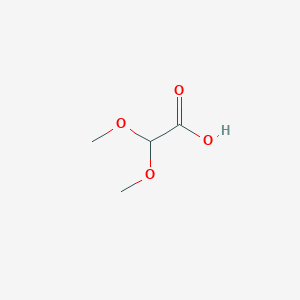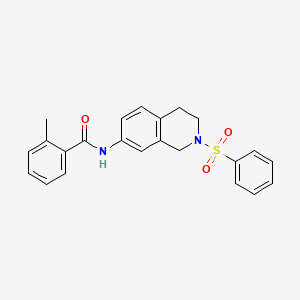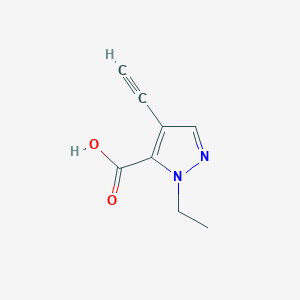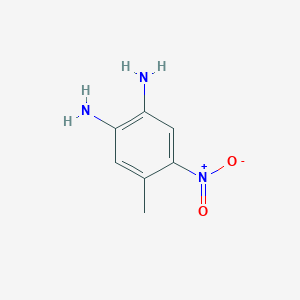
4-Methyl-5-nitrobenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-nitrobenzene-1,2-diamine, also known by its CAS Number 65958-37-4, is a chemical compound with the molecular weight of 167.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-Methyl-2,4-dinitro-aniline with sodium sulfide in ethanol at temperatures between 20 - 100℃, under an inert atmosphere . The reaction mixture is stirred for 2 hours, then poured into water and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H9N3O2 . The InChI Code for this compound is 1S/C7H9N3O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,8-9H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 167.17 . It has a high GI absorption, is not a BBB permeant, and is not a substrate for P-gp . Its Log Kp (skin permeation) is -6.79 cm/s . It is very soluble, with a solubility of 3.72 mg/ml or 0.0222 mol/l .Aplicaciones Científicas De Investigación
Hydrogen Bonding and Structural Analysis
4-Methyl-5-nitrobenzene-1,2-diamine has been analyzed for its hydrogen bonding and structural properties. Studies have revealed interesting aspects of its hydrogen-bonded structures, contributing to a deeper understanding of molecular interactions and geometries. For instance, Geiger and Parsons (2014) examined the hydrogen-bonded structures of this compound and its hydrohalide salts, highlighting the pleated-sheet hydrogen-bonded two-dimensional structure and three-dimensional extended structure formed by these compounds (Geiger & Parsons, 2014).
Synthesis and Chemical Reactions
The synthesis and chemical reactions involving this compound are key areas of research. Ibata, Zou, and Demura (1995) explored the SNAr reaction of tetrachloronitrobenzene with diamines, highlighting the formation of cyclization products under high pressure (Ibata, Zou, & Demura, 1995).
Polymer Synthesis and Properties
In the field of polymer science, this compound is a precursor in the synthesis of various polyimides. Researchers like Morikawa, Miyata, and Nishimura (2012) synthesized polyimides using derivatives of this diamine, examining their structural and thermal properties (Morikawa, Miyata, & Nishimura, 2012).
NMR Studies
NMR studies, such as those by Bella et al. (2013), have been conducted on nitrobenzene-1,2-diamines, including this compound, to understand their chemical shifts and bonding properties (Bella et al., 2013).
Photochemical Reactions
The photochemical reactions involving this compound have been a subject of study, providing insights into the behavior of these compounds under light exposure. Norambuena et al. (2004) investigated the photoreduction of substituted nitrobenzenes by amines, which is relevant to understanding the photochemical behavior of this compound (Norambuena et al., 2004).
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been examined to understand their molecular configurations and interactions. Payne et al. (2010) conducted a detailed analysis of the crystal structure of N,N'-diethyl-4-nitrobenzene-1,3-diamine, providing insights into the planarity and hydrogen bonding of these molecules (Payne et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . It has hazard statements H302-H315-H317-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propiedades
IUPAC Name |
4-methyl-5-nitrobenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZQQOZFOSOFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B2428976.png)
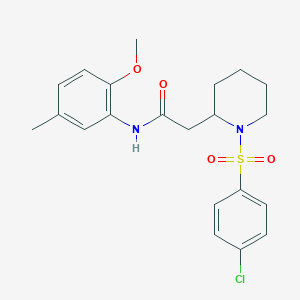
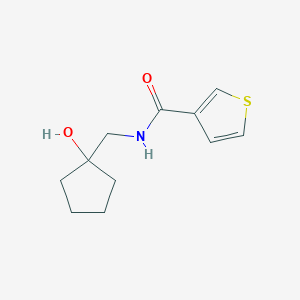
![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2428980.png)
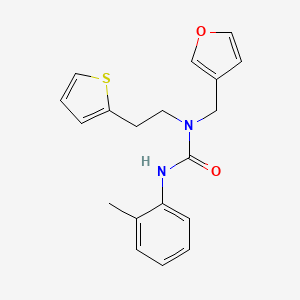
![2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428983.png)


